molecular formula C10H13NO2 B15229468 2-Butoxynicotinaldehyde

2-Butoxynicotinaldehyde

Cat. No.: B15229468
M. Wt: 179.22 g/mol
InChI Key: OAFJUDLTPYGNCG-UHFFFAOYSA-N
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Description

2-Butoxynicotinaldehyde is an organic compound with the molecular formula C10H13NO2. It is a derivative of nicotinaldehyde, where a butoxy group is attached to the second carbon of the pyridine ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxynicotinaldehyde typically involves the reaction of nicotinaldehyde with butanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure optimal performance.

Chemical Reactions Analysis

Types of Reactions

2-Butoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butoxynicotinaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound, differing by the absence of the butoxy group.

    2-Methoxynicotinaldehyde: Similar structure with a methoxy group instead of a butoxy group.

    2-Ethoxynicotinaldehyde: Contains an ethoxy group in place of the butoxy group.

Uniqueness

2-Butoxynicotinaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-butoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-7-13-10-9(8-12)5-4-6-11-10/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFJUDLTPYGNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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